molecular formula C17H15NO B14699984 4-Ethoxy-2-phenylquinoline CAS No. 22680-63-3

4-Ethoxy-2-phenylquinoline

Cat. No.: B14699984
CAS No.: 22680-63-3
M. Wt: 249.31 g/mol
InChI Key: HUWDUVNMZCVTNR-UHFFFAOYSA-N
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Description

4-Ethoxy-2-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinolines are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-phenylquinoline can be achieved through various methods. One common approach involves the reaction of 2-phenylquinoline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Catalysts such as palladium or copper may be used to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-2-phenylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

4-Ethoxy-2-phenylquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and anticancer activities, making it a potential candidate for drug development.

    Medicine: It is studied for its potential use in treating various diseases, including malaria and bacterial infections.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-phenylquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial efflux pumps, leading to increased intracellular concentrations of antibiotics and enhanced antibacterial activity. The compound may also interact with enzymes and receptors involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

    2-Phenylquinoline: Lacks the ethoxy group at the 4-position, which may affect its chemical properties and biological activities.

    4-Methoxy-2-phenylquinoline: Similar structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and applications.

    2-Phenylquinoline-4-carboxylic acid:

Uniqueness: 4-Ethoxy-2-phenylquinoline is unique due to the presence of both the ethoxy and phenyl groups, which enhance its chemical stability and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

22680-63-3

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

4-ethoxy-2-phenylquinoline

InChI

InChI=1S/C17H15NO/c1-2-19-17-12-16(13-8-4-3-5-9-13)18-15-11-7-6-10-14(15)17/h3-12H,2H2,1H3

InChI Key

HUWDUVNMZCVTNR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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